molecular formula C7H9NO3 B2565772 Methyl 4-oxo-1,2,3,4-tetrahydropyridine-1-carboxylate CAS No. 127744-63-2

Methyl 4-oxo-1,2,3,4-tetrahydropyridine-1-carboxylate

Cat. No. B2565772
CAS RN: 127744-63-2
M. Wt: 155.153
InChI Key: NCFBALCGLIRCSQ-UHFFFAOYSA-N
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Description

“Methyl 4-oxo-1,2,3,4-tetrahydropyridine-1-carboxylate” is a chemical compound with the CAS Number: 127744-63-2 . It has a molecular weight of 155.15 . The IUPAC name for this compound is methyl 4-oxo-3,4-dihydropyridine-1 (2H)-carboxylate .


Synthesis Analysis

While specific synthesis methods for “Methyl 4-oxo-1,2,3,4-tetrahydropyridine-1-carboxylate” were not found, related compounds such as triazole-pyrimidine hybrids have been synthesized and characterized using techniques like mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C7H9NO3/c1-11-7(10)8-4-2-6(9)3-5-8/h2,4H,3,5H2,1H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.


Physical And Chemical Properties Analysis

“Methyl 4-oxo-1,2,3,4-tetrahydropyridine-1-carboxylate” is a powder that is stored at a temperature of 4 degrees Celsius .

Mechanism of Action

While the specific mechanism of action for “Methyl 4-oxo-1,2,3,4-tetrahydropyridine-1-carboxylate” is not available, related compounds such as triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties . These compounds have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Safety and Hazards

This compound is associated with several hazard statements including H315, H318, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

methyl 4-oxo-2,3-dihydropyridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-11-7(10)8-4-2-6(9)3-5-8/h2,4H,3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFBALCGLIRCSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(=O)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-oxo-1,2,3,4-tetrahydropyridine-1-carboxylate

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